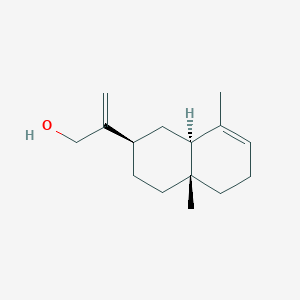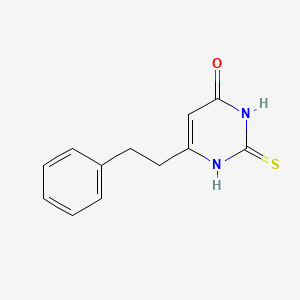
2,7-Diiodoxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diiodoxanthone is a derivative of xanthone, characterized by the presence of two iodine atoms at the 2 and 7 positions of the xanthone core. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework, known for their diverse biological activities and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diiodoxanthone typically involves the iodination of xanthone derivatives. One common method is the reaction of xanthone with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions, leading to the selective iodination at the 2 and 7 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Diiodoxanthone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The xanthone core can undergo oxidation to form quinones or reduction to form hydroxy derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in aprotic solvents.
Major Products Formed:
Substituted Xanthones: Products with various functional groups replacing the iodine atoms.
Quinones and Hydroxy Derivatives: Products formed through oxidation and reduction reactions.
Applications De Recherche Scientifique
2,7-Diiodoxanthone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,7-Diiodoxanthone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activities.
Pathways Involved: It can influence signaling pathways such as the NF-κB and MAPK pathways, leading to anti-inflammatory and anti-cancer effects.
Comparaison Avec Des Composés Similaires
2-Iodoxanthen-9-one: A mono-iodinated derivative of xanthone.
2,7-Dihydroxyxanthone: A hydroxylated derivative of xanthone.
2,7-Dichloroxanthone: A chlorinated derivative of xanthone.
Comparison: 2,7-Diiodoxanthone is unique due to the presence of two iodine atoms, which significantly influence its reactivity and biological activities.
Propriétés
Formule moléculaire |
C13H6I2O2 |
|---|---|
Poids moléculaire |
447.99 g/mol |
Nom IUPAC |
2,7-diiodoxanthen-9-one |
InChI |
InChI=1S/C13H6I2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H |
Clé InChI |
GATAYWCCGFGSAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)C(=O)C3=C(O2)C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)](/img/structure/B13415191.png)



